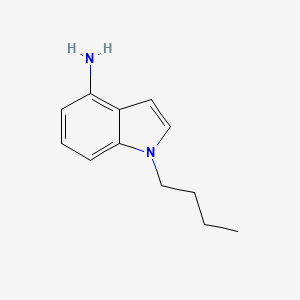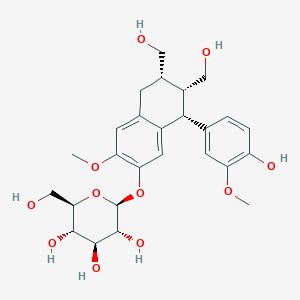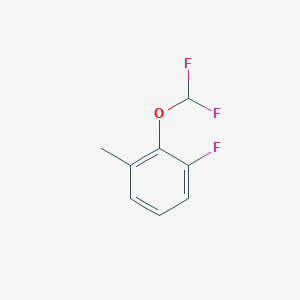
2-(Difluoromethoxy)-1-fluoro-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-1-fluoro-3-methylbenzene is an organic compound that belongs to the class of fluorinated aromatic compounds. These compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the molecule significantly alters its reactivity and biological activity compared to non-fluorinated analogs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene typically involves the introduction of difluoromethoxy and fluoro groups onto a benzene ring. One common method is the difluoromethylation of a suitable precursor, such as a hydroxybenzene derivative, followed by fluorination. For example, the difluoromethylation can be achieved using difluoromethylating agents like ClCF2H in the presence of a base . The fluorination step can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of reagents and catalysts is also optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)-1-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, where the fluorine atoms influence the reactivity and selectivity of the reaction.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cross-Coupling Reactions: The presence of fluorine atoms makes it a suitable candidate for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitrating agents (HNO3/H2SO4) or sulfonating agents (SO3/H2SO4) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Cross-Coupling: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield nitro or sulfonic acid derivatives, while cross-coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-1-fluoro-3-methylbenzene has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs due to its ability to modulate biological activity.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to altered biological activity. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Difluoromethoxy)-1,1,1-trifluoroethane
- 1-Bromo-2-(difluoromethoxy)benzene
- Difluoromethoxylated Ketones
Uniqueness
2-(Difluoromethoxy)-1-fluoro-3-methylbenzene is unique due to the specific arrangement of fluorine atoms and the difluoromethoxy group on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Propiedades
Fórmula molecular |
C8H7F3O |
|---|---|
Peso molecular |
176.14 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-1-fluoro-3-methylbenzene |
InChI |
InChI=1S/C8H7F3O/c1-5-3-2-4-6(9)7(5)12-8(10)11/h2-4,8H,1H3 |
Clave InChI |
CGRZLMGQDNAWJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)F)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


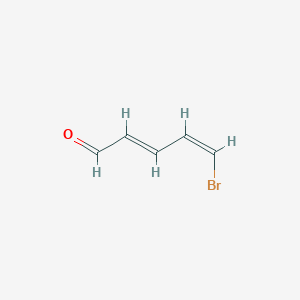
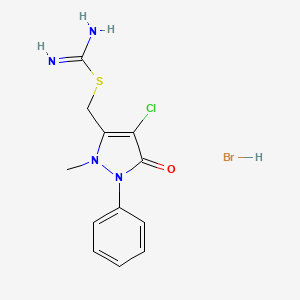
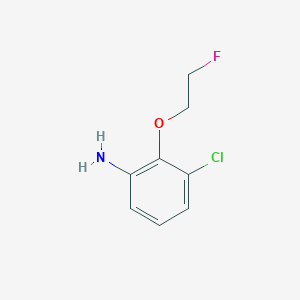
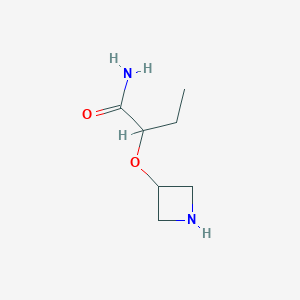
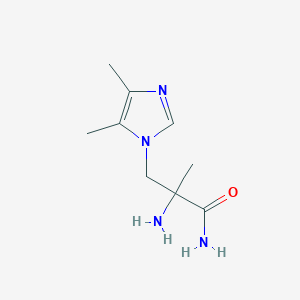
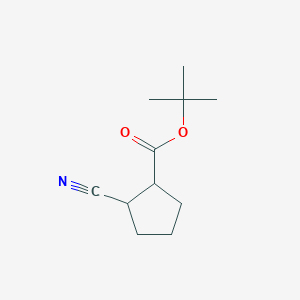

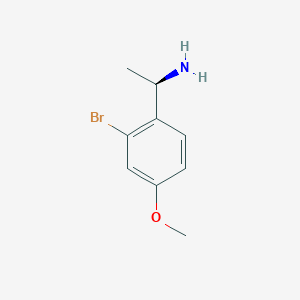
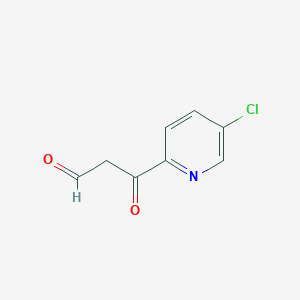
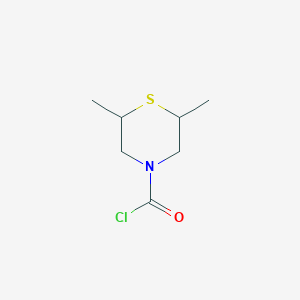
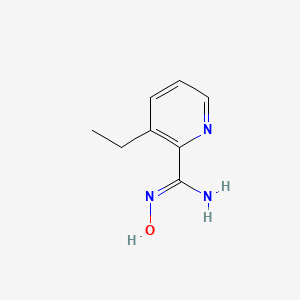
![2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15239950.png)
